molecular formula C26H23NOS B11188518 6-(2,3,4,5-Tetramethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-(2,3,4,5-Tetramethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B11188518
M. Wt: 397.5 g/mol
InChI Key: DQTHXMFGUFCFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3,4,5-Tetramethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tetramethylphenyl group and an indeno-benzothiazepine core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3,4,5-Tetramethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves multi-step organic reactions. The initial step often includes the preparation of the tetramethylphenyl precursor, which can be synthesized through the reaction of methanol with 3,5-dimethylphenol . Subsequent steps involve the formation of the indeno-benzothiazepine core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2,3,4,5-Tetramethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-(2,3,4,5-Tetramethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,3,4,5-Tetramethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3,4,5-Tetramethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL stands out due to its indeno-benzothiazepine core, which imparts unique chemical properties and potential applications not commonly found in similar compounds. Its structural complexity and versatility make it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C26H23NOS

Molecular Weight

397.5 g/mol

IUPAC Name

11-(2,3,4,5-tetramethylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C26H23NOS/c1-14-13-20(17(4)16(3)15(14)2)26-23-24(18-9-5-6-10-19(18)25(23)28)27-21-11-7-8-12-22(21)29-26/h5-13,26-27H,1-4H3

InChI Key

DQTHXMFGUFCFDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.